2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in a wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been reported to induce cell cycle arrest at the G2/M phase, suggesting inhibitory effects on tubulin polymerization . They also activate Caspase-3 , which plays a crucial role in the execution-phase of cell apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is not well-established. Some imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression, apoptosis, and cell growth.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization. Another common method involves the reaction of 2-aminopyridine with 4-chlorophenacyl bromide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted derivatives, and reduced amines, which can further be utilized in various synthetic applications .
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine: Similar in structure but with a methylsulfonyl group instead of a chlorine atom.
2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-amine: Contains a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Uniqueness
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its lipophilicity and may improve its ability to cross cell membranes, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULXFBOAPDPFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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